molecular formula C7H5BrF3NO B1376029 (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol CAS No. 1359828-97-9

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No. B1376029
CAS RN: 1359828-97-9
M. Wt: 256.02 g/mol
InChI Key: ZKIRNZJSGHLPOH-UHFFFAOYSA-N
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Description

“(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1359828-97-9. Its molecular formula is C7H5BrF3NO . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol” is 1S/C7H5BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol” has a molecular weight of 256.02 . It is a solid at room temperature .

Scientific Research Applications

Molecular Structure and Crystal Properties

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide : This study focuses on the preparation and molecular structure of a compound related to 5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. The molecule's non-planar configuration and intramolecular hydrogen bonding are highlighted, contributing to its distinct crystal properties (Peng & Hou, 2008).

Spectroscopic Characterization and Optical Properties

  • Spectroscopic and Density Functional Theory Studies : This research details the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, employing various spectroscopic techniques and density functional theory (DFT). The study explores the compound's vibrational frequencies, chemical shifts, and non-linear optical properties, offering insights into its potential applications in material science (Vural & Kara, 2017).

Corrosion Inhibition

  • 1,2,3-Triazole Derivatives as Corrosion Inhibitors : A study examining compounds structurally related to 5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol found that they effectively inhibit corrosion in mild steel. This research underscores the potential use of such compounds in corrosion prevention technologies (Ma, Qi, He, Tang, & Lu, 2017).

Synthetic Applications in Organic Chemistry

  • Convenient, Benign, and Scalable Synthesis : Research on the synthesis of 2- and 4-substituted benzylpiperidines, related to 5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, demonstrates a method for creating complex organic structures. This advancement has implications for pharmaceutical and organic chemistry (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).

Application in Catalytic Processes

  • Synthesis of Nickel Complexes for Catalytic Oligomerization : This research explores the use of ligands, including those similar to 5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, in creating nickel complexes for the catalytic oligomerization of ethylene. Such findings are significant for industrial chemical processes (Kermagoret & Braunstein, 2008).

Safety And Hazards

“(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol” is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRNZJSGHLPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856251
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

CAS RN

1359828-97-9
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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